Deoxypseudouridine

DNA Repair Enzyme Inhibition Epigenetics

Deoxypseudouridine (dΨ) is the only UDG-resistant, DNA-compatible uracil analog that enables precise studies of DNA repair and stable triplex formation. Its unique C-C glycosidic bond prevents enzymatic cleavage, a critical advantage over dU or RNA-based pseudouridine for solid-phase oligodeoxyribonucleotide synthesis. Procure for robust, reproducible assays.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
CAS No. 39967-60-7
Cat. No. B1588945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypseudouridine
CAS39967-60-7
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1C2=CNC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
InChIKeyASOJEESZSWWNQK-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypseudouridine (CAS 39967-60-7) as a Differentiated C-Nucleoside Analog for DNA Research and Oligonucleotide Synthesis


Deoxypseudouridine (2′-deoxypseudouridine, dΨ) is a C-nucleoside analog characterized by a stable carbon-carbon (C-C) glycosidic bond between the uracil C5 and deoxyribose C1′ . This linkage replaces the labile N1-C1′ bond found in natural uridine (dU) and pseudouridine (Ψ). The compound integrates the 2′-deoxygenated sugar backbone of DNA with the pseudouridine base, a modification naturally abundant in structural RNAs like tRNA and rRNA . Its synthesis has been achieved via palladium-mediated glycal coupling yielding up to 63% overall yield [1] and via stereospecific conversion from pseudouridine [2].

Why Deoxypseudouridine Cannot Be Replaced by dU, Pseudouridine, or Other Base Analogs in Critical DNA Applications


Simple substitution with standard nucleosides like 2′-deoxyuridine (dU) or even the RNA-specific pseudouridine (Ψ) fails to replicate the unique functional properties of deoxypseudouridine (dΨ) in DNA contexts. While dU is a natural substrate for excision repair enzymes like Uracil-DNA Glycosylase (UDG), dΨ acts as a non-cleavable, competitive inhibitor [1]. Conversely, pseudouridine (Ψ) is a ribonucleoside that lacks the 2′-deoxygenation required for DNA synthesis and canonical B-form DNA stability. Unlike other modified bases such as 5-bromouridine, which indiscriminately halts translation initiation and elongation [2], dΨ uniquely enables the formation of specific, stable non-canonical triplex structures (C:pseudoU-A triplets) [3] that are not achievable with natural dU. These differences mean that replacing dΨ with an unmodified or non-C-nucleoside analog will result in the loss of specific enzyme inhibition, altered triplex thermodynamics, and reduced synthetic utility for photoregulation.

Quantitative Evidence Guide for Deoxypseudouridine: Differentiated Performance Data vs. Standard Analogs


Mechanism-Based Inhibition of Uracil-DNA Glycosylase (UDG) vs. Natural Substrate dU

When incorporated into oligodeoxyribonucleotides (ODNs), 2′-deoxypseudouridine (dΨ) acts as a non-cleavable substrate analog that competitively inhibits Uracil-DNA Glycosylase (UDG) [1]. Unlike the natural substrate 2′-deoxyuridine (dU), which is rapidly excised, dΨ binds to the active site without undergoing cleavage, effectively blocking the enzyme's catalytic cycle [2].

DNA Repair Enzyme Inhibition Epigenetics

Formation of Stable C:pseudoU-A DNA Triple Helices vs. Unstable C:dU-A Triplets

In the context of triplex-forming oligonucleotides (TFOs), 2′-deoxypseudouridine (dΨ) demonstrates a qualitative and quantitative superiority over natural 2′-deoxyuridine (dU) [1]. The C-nucleoside geometry of dΨ allows for the formation of stable C:pseudoU-A base triplets, which are essential for sequence-specific binding in the major groove of duplex DNA [2]. In contrast, the standard C:dU-A interaction is unstable and does not support triplex formation under physiological conditions.

DNA Triplex Gene Targeting Oligonucleotide Therapeutics

Enzymatic Incorporation and Photocontrol of DNA Triplexes via Photocaged dΨ Triphosphates

Deoxypseudouridine 5′-triphosphate (dΨTP) can be synthesized with a photoremovable protecting group (e.g., N1-(2-nitrobenzyl)-dΨTP, dNBΨTP) and efficiently incorporated into DNA by polymerases [1]. The resulting 'photocaged' DNA containing dΨ is inactive for triplex formation until exposed to UV light, which cleaves the protecting group and restores the native C-nucleoside structure, thereby enabling photocontrol over DNA triplex formation [2].

Optogenetics Synthetic Biology Photopharmacology

Improved Chemical Stability from C-C vs. N-C Glycosidic Bond

The defining structural feature of deoxypseudouridine is the carbon-carbon (C-C) glycosidic bond linking the uracil base to the deoxyribose sugar, contrasting with the more labile nitrogen-carbon (N-C) bond in natural uridine and thymidine . This C-C linkage confers superior chemical stability, making the nucleoside and its oligonucleotide conjugates resistant to acid- or enzyme-catalyzed depurination/depyrimidination .

Oligonucleotide Synthesis Chemical Stability Modified DNA

Competitive Binding to DNA Repair Enzyme MBD4 at CpG Sites

2′-deoxypseudouridine (dΨ) functions as a non-cleavable substrate analog for the methyl-CpG-binding domain protein 4 (MBD4), a DNA glycosylase involved in repairing G:T mismatches at CpG sites [1]. When incorporated into DNA at a G:T mismatch, dΨ binds to the active site of MBD4 but resists excision, allowing for the determination of the first enzyme-substrate complex structure for wild-type MBD4 [2].

Epigenetics DNA Mismatch Repair Structural Biology

Best Research and Industrial Application Scenarios for Deoxypseudouridine (CAS 39967-60-7)


Structural Trapping of DNA Repair Glycosylases (UDG and MBD4)

Procure deoxypseudouridine phosphoramidite or triphosphate to synthesize DNA probes containing this non-cleavable C-nucleoside. As demonstrated, these probes act as mechanism-based inhibitors of UDG and MBD4 [2], enabling the co-crystallization and structural determination of enzyme-substrate complexes. This is essential for understanding base excision repair mechanisms and for designing novel small-molecule inhibitors of these cancer-relevant targets.

Engineering Stable DNA Triplexes for Gene Targeting and Antigene Strategies

Incorporate deoxypseudouridine into triplex-forming oligonucleotides (TFOs) to achieve stable C:pseudoU-A triplex formation, a feat not possible with standard dU . This application is vital for researchers developing sequence-specific tools for gene editing, transcriptional regulation, or antigenic therapeutics, as the stable triplex structure can block transcription factor binding or guide DNA-modifying enzymes to precise genomic loci.

Light-Activated Control of DNA Function (Photocaging)

Utilize photocaged deoxypseudouridine triphosphates (e.g., dNBΨTP) for the enzymatic synthesis of 'caged' DNA oligonucleotides . These constructs are functionally inert until illuminated with UV light, providing spatiotemporal control over DNA triplex formation, transcription, and DNA-protein interactions. This is a cutting-edge tool for optogenetics, synthetic biology, and the development of light-guided therapeutic oligonucleotides.

Synthesis of Nuclease-Resistant and Chemically Stable DNA Oligonucleotides

Due to its stable C-C glycosidic bond, deoxypseudouridine serves as a robust building block for modified DNA oligonucleotides . Procurement of its phosphoramidite derivative (e.g., 5′-DMT-2′-deoxypseudouridine, 3′-CE phosphoramidite) enables automated solid-phase synthesis of DNA probes and therapeutics with enhanced stability against acid and enzymatic degradation, ensuring reliable performance in long-term experiments and demanding biological environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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